molecular formula C9H13NO3S B2395919 N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide CAS No. 152122-39-9

N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide

Cat. No.: B2395919
CAS No.: 152122-39-9
M. Wt: 215.27
InChI Key: AHHRCIULQHVNCK-UHFFFAOYSA-N
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Description

N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide is a chemical compound with the molecular formula C9H13NO3S and a molecular weight of 215.27 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide typically involves the reaction of 4-(hydroxymethyl)benzylamine with methanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Hydroxyphenyl)methanesulfonamide
  • N-(4-Methylphenyl)methanesulfonamide
  • N-(4-Chlorophenyl)methanesulfonamide

Uniqueness

N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This group allows for additional functionalization and enhances the compound’s reactivity in various chemical reactions .

Biological Activity

N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide is a sulfonamide compound notable for its diverse biological activities, particularly in medicinal chemistry. The compound's structure includes a hydroxymethyl phenyl group and a methanesulfonamide moiety, contributing to its unique properties and potential therapeutic applications.

  • Chemical Formula : C₉H₁₃N₁O₃S
  • Molecular Weight : 215.27 g/mol

Biological Activity

The biological activity of this compound has been investigated across various domains, including antimicrobial and anticancer properties. The compound's mechanism of action involves interactions with specific molecular targets, potentially inhibiting enzymes related to cell proliferation, which is crucial for its anticancer effects.

Antimicrobial Properties

Research indicates that sulfonamide compounds, including this compound, exhibit significant antimicrobial activity. The compound has been studied for its efficacy against various bacterial strains, demonstrating potential as an antibiotic agent.

Anticancer Activity

In vitro studies have shown that this compound can inhibit cancer cell lines by affecting pathways involved in cell growth and survival. The compound's ability to interact with specific enzymes may lead to reduced tumor cell proliferation .

The mechanism by which this compound exerts its biological effects involves several biochemical interactions:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for DNA synthesis and repair, contributing to its anticancer properties.
  • Binding Affinity : Studies suggest that the hydroxymethyl group enhances hydrogen bonding capabilities, potentially increasing the compound's binding affinity to target proteins.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.
  • Anticancer Studies : In a controlled experiment involving human cancer cell lines, this compound was found to induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
  • In Silico Studies : Computational modeling has predicted favorable pharmacokinetic properties for the compound, suggesting good bioavailability and potential for further development as a therapeutic agent.

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
N-(2-(Hydroxymethyl)phenyl)-4-methylbenzenesulfonamideC₁₄H₁₅N₁O₃SContains an additional methyl group, enhancing lipophilicity.
SulfanilamideC₆H₈N₂O₂SA simpler structure lacking the hydroxymethyl group; widely studied for antibacterial properties.
N-{[4-(Aminophenyl]methyl}methanesulfonamideC₉H₁₃N₃O₂SFeatures an amino group instead of hydroxymethyl, affecting biological activity.

This table illustrates the diversity within the sulfonamide class while emphasizing how the unique hydroxymethyl substitution in this compound may contribute to its distinct biological profile.

Properties

IUPAC Name

N-[[4-(hydroxymethyl)phenyl]methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-14(12,13)10-6-8-2-4-9(7-11)5-3-8/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHRCIULQHVNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of methyl 4-[(methanesulfonamido)methyl]benzoate (3.6 g, 15 mmol) in THF (150 mL) was added LiAlH4 (1 M in THF, 30 mL, 30 mmol). The reaction mixture was stirred at rt for 1 h and poured into 10% MeOH/CHCl3 containing silica gel. The solids were removed by filtration, washed with 10% MeOH/CHCl3 and the combined washings were evaporated to yield the title compound as a white solid (2.6 g, 80%).
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80%

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